![molecular formula C10H9FN2O5 B12572387 Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]- CAS No. 192508-38-6](/img/structure/B12572387.png)
Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]- is a chemical compound that combines the amino acid glycine with a substituted phenylacetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]- typically involves the acylation of glycine with 4-fluoro-3-nitrophenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or water, and temperatures ranging from room temperature to 80°C.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors
作用機序
The mechanism of action of Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]- involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways .
類似化合物との比較
Similar Compounds
4-Fluoro-3-nitrophenyl azide: Used for biomolecule immobilization and bioconjugation.
N-(4-fluoro-3-nitrophenyl)acetamide: Investigated for antibacterial activity.
Uniqueness
Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]- is unique due to its combination of glycine and a substituted phenylacetyl group, which imparts distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple research fields highlight its versatility and importance .
特性
CAS番号 |
192508-38-6 |
|---|---|
分子式 |
C10H9FN2O5 |
分子量 |
256.19 g/mol |
IUPAC名 |
2-[[2-(4-fluoro-3-nitrophenyl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H9FN2O5/c11-7-2-1-6(3-8(7)13(17)18)4-9(14)12-5-10(15)16/h1-3H,4-5H2,(H,12,14)(H,15,16) |
InChIキー |
BHJMHSWSWCTPQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC(=O)NCC(=O)O)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


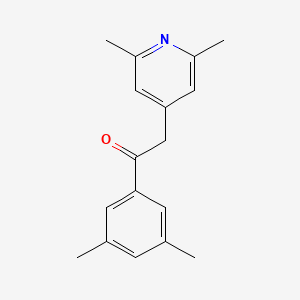
![4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine](/img/structure/B12572309.png)
![1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene](/img/structure/B12572315.png)
![4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate](/img/structure/B12572323.png)
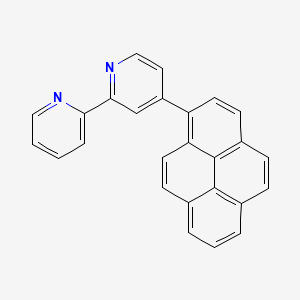
![(E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene](/img/structure/B12572339.png)

![6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid](/img/structure/B12572358.png)
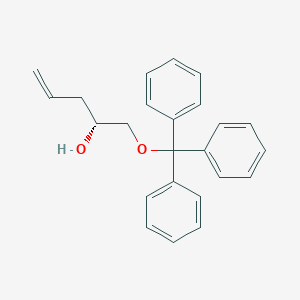
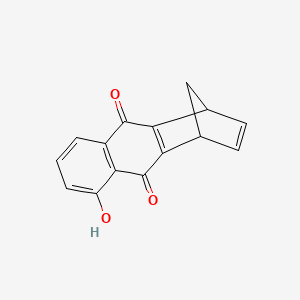
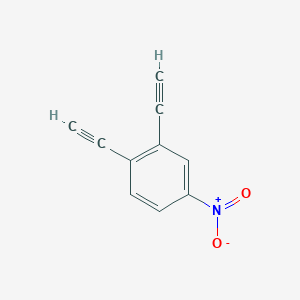
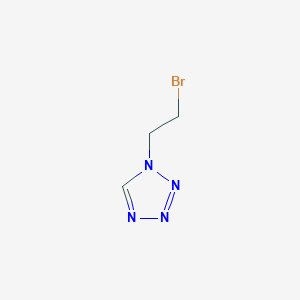
![1-Methyl-3,4-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12572381.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12572392.png)
